Cas no 2034478-35-6 (N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide)
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide
- N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
- N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide
-
- Inchi: 1S/C13H15N3OS/c17-13(11-2-1-9-18-11)15-6-8-16-7-5-14-12(16)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H,15,17)
- InChI Key: KGBGOBXROSXWLB-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C([H])=C1C(N([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=C1C1([H])C([H])([H])C1([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 309
- XLogP3: 1.5
- Topological Polar Surface Area: 75.2
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6502-2501-2μmol |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-5μmol |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-10μmol |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-20μmol |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-1mg |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-2mg |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-3mg |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-4mg |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-5mg |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6502-2501-10mg |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide |
2034478-35-6 | 10mg |
$118.5 | 2023-09-08 |
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide Related Literature
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide
Recent Advances in the Study of N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide (CAS: 2034478-35-6)
N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide (CAS: 2034478-35-6) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazole-thiophene hybrid structure, has shown promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, structural optimization, and potential therapeutic applications, making it a focal point for researchers aiming to develop novel bioactive compounds.
The synthesis of N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide involves a multi-step process that ensures high yield and purity, as reported in recent literature. Key steps include the cyclopropanation of imidazole derivatives followed by coupling with thiophene-2-carboxamide. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. These synthetic methodologies have been optimized to facilitate large-scale production, which is critical for further preclinical and clinical evaluations.
Pharmacological studies have revealed that N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide exhibits potent activity against certain enzyme systems, particularly those involved in inflammatory and oncogenic pathways. In vitro assays demonstrate its ability to inhibit specific kinases and receptors, suggesting potential applications in treating diseases such as cancer and autoimmune disorders. Recent findings also highlight its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, which are essential for drug development.
In vivo studies using animal models have further validated the therapeutic potential of this compound. For instance, in murine models of rheumatoid arthritis, N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide significantly reduced inflammation and joint damage, outperforming some existing therapeutics. These results underscore its potential as a lead compound for further development. However, researchers caution that additional studies are needed to fully understand its mechanism of action and long-term safety profile.
Despite its promise, challenges remain in the development of N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide. Issues such as off-target effects and potential toxicity at higher doses require thorough investigation. Current research efforts are directed toward structural analogs to improve selectivity and reduce adverse effects. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide (CAS: 2034478-35-6) represents a promising candidate in the search for novel therapeutics. Its unique chemical structure and demonstrated biological activity make it a valuable subject for ongoing research. Future studies will likely focus on optimizing its pharmacological properties and advancing it through the drug development pipeline, with the ultimate goal of addressing unmet medical needs in various disease areas.
2034478-35-6 (N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]thiophene-2-carboxamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)